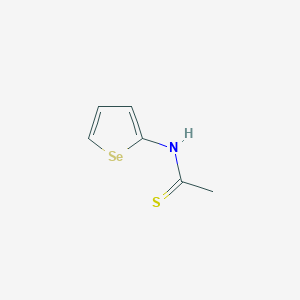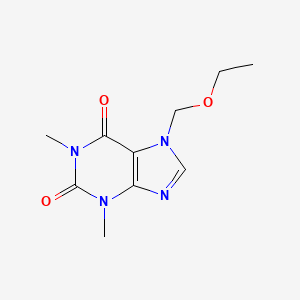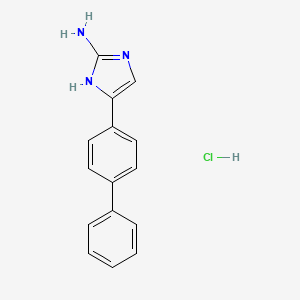
3,6-Diisothiocyanatoacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diisothiocyanatoacridine is a heteroaromatic compound derived from acridine. Acridines are known for their wide range of applications in medicinal chemistry, particularly due to their ability to intercalate with DNA. This property makes them valuable in the development of anticancer and antibacterial agents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diisothiocyanatoacridine typically involves the reaction of 3,6-diaminoacridine with thiophosgene. The process is carried out in a chloroform solution with sodium carbonate as a base. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle thiophosgene, a toxic reagent .
化学反応の分析
Types of Reactions: 3,6-Diisothiocyanatoacridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of isothiocyanate groups.
Common Reagents and Conditions:
Substitution Reactions: Amines are commonly used as reagents, with methanol as the solvent.
Addition Reactions: Nucleophiles such as alcohols and thiols can be used under mild conditions.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Addition Products: Formed from reactions with nucleophiles.
科学的研究の応用
3,6-Diisothiocyanatoacridine has several applications in scientific research:
作用機序
The primary mechanism of action of 3,6-Diisothiocyanatoacridine involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to the inhibition of DNA replication and transcription. This property is particularly valuable in the development of anticancer agents, as it can prevent the proliferation of cancer cells .
類似化合物との比較
3,6-Diaminoacridine: Known for its antibacterial properties and used in the synthesis of other acridine derivatives.
Acriflavine: A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine, used as an antibacterial and anticancer agent.
Uniqueness: 3,6-Diisothiocyanatoacridine is unique due to its dual isothiocyanate groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for further chemical modifications and applications .
特性
CAS番号 |
63676-40-4 |
|---|---|
分子式 |
C15H7N3S2 |
分子量 |
293.4 g/mol |
IUPAC名 |
3,6-diisothiocyanatoacridine |
InChI |
InChI=1S/C15H7N3S2/c19-8-16-12-3-1-10-5-11-2-4-13(17-9-20)7-15(11)18-14(10)6-12/h1-7H |
InChIキー |
MJELTIGOLUOZRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=C=S)C=C21)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


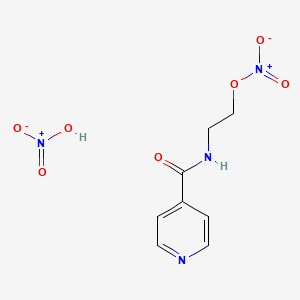
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)

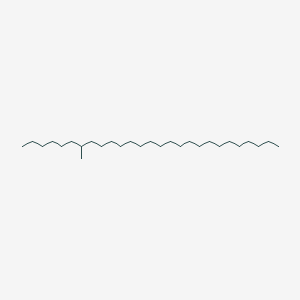
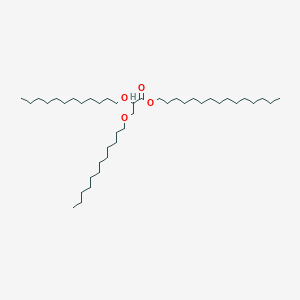
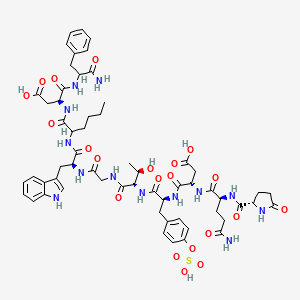
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
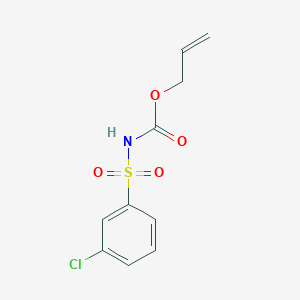
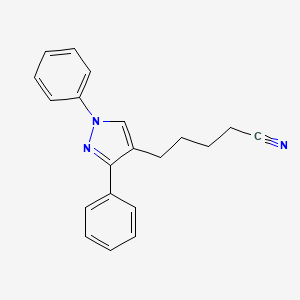
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)
